

A Head-to-Head Preclinical Comparison of Teriflunomide and its Parent Drug, Leflunomide

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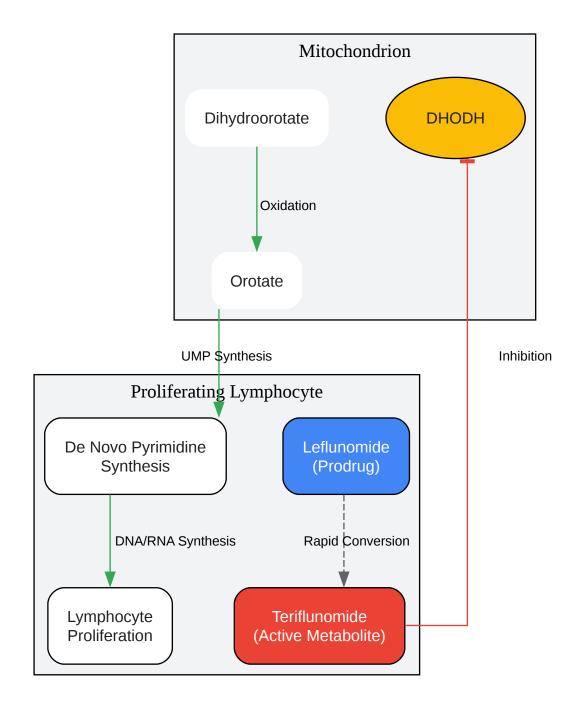
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive preclinical comparison of the immunomodulatory agent **teriflunomide** and its parent drug, leflunomide. Leflunomide, a disease-modifying antirheumatic drug (DMARD), undergoes rapid and extensive in vivo conversion to its active metabolite, **teriflunomide**.[1][2] Consequently, both compounds share the same primary mechanism of action, but preclinical studies have revealed nuances in their potency and off-target effects.[3] This guide synthesizes available preclinical data to offer a direct comparison of their pharmacokinetics, pharmacodynamics, efficacy, and safety profiles.

Mechanism of Action: A Shared Pathway

Both leflunomide and **teriflunomide** exert their immunomodulatory effects primarily through the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][3] This enzyme is a critical component of the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as activated lymphocytes. By inhibiting DHODH, **teriflunomide** and leflunomide deplete the intracellular pool of pyrimidines, leading to a cytostatic effect on T and B cells and thereby dampening the inflammatory response.[4]





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Fig. 1: Mechanism of Action of Leflunomide and **Teriflunomide**.

Pharmacodynamics: A Clear Distinction in Potency

While both drugs target DHODH, preclinical data indicates a significant difference in their inhibitory potency. **Teriflunomide** is a substantially more potent inhibitor of DHODH than its parent compound, leflunomide.



Parameter	Leflunomide	Teriflunomide	Fold Difference	Reference
DHODH Inhibition	-	~100x more potent	100	[3]

In Vitro Efficacy: Antiviral Activity

A direct comparison of the in vitro efficacy of leflunomide and **teriflunomide** against SARS-CoV-2 in Vero E6 cells revealed that **teriflunomide** is more potent.

Parameter	Leflunomide	Teriflunomide	Reference
EC50 (MOI 0.05)	41.49 ± 8.84 μmol/L	26 μmol/L	[5]
EC50 (MOI 0.03)	-	6 μmol/L	[5]

Preclinical Pharmacokinetics: A Tale of Rapid Conversion

Leflunomide is a prodrug that is rapidly and almost completely metabolized to **teriflunomide** following oral administration.[2] This conversion happens in the intestinal wall and liver.[6] As such, the pharmacokinetic profile of **teriflunomide** is the primary determinant of the in vivo activity of leflunomide. One study noted that the rate and extent of absorption of **teriflunomide** showed no significant differences when compared to the administration of leflunomide.[1]

Parameter	Leflunomide Administration	Teriflunomide Administration	Finding	Reference
Rate and Extent of Absorption	-	-	No significant differences	[1]

Preclinical Efficacy in Autoimmune Models

Both leflunomide and **teriflunomide** have demonstrated efficacy in the experimental autoimmune encephalomyelitis (EAE) animal model of multiple sclerosis.[4] However, direct



head-to-head comparative studies on efficacy in the same EAE model are not readily available in the published literature. The rapid and extensive conversion of leflunomide to **teriflunomide** has led to a research focus on the active metabolite. Studies on leflunomide in EAE models have shown a reduction in IFN-gamma production and an increase in IL-10 secretion, leading to an improved clinical course.[1] Similarly, **teriflunomide** has been shown to ameliorate EAE disease severity by reducing inflammation, demyelination, and axonal loss.[7]

Preclinical Safety and Toxicology: Off-Target Mitochondrial Effects

A key preclinical differentiator between leflunomide and **teriflunomide** lies in their off-target effects on mitochondrial function. While **teriflunomide** is a more potent DHODH inhibitor, leflunomide exhibits greater mitochondrial toxicity.

Parameter	Leflunomide	Teriflunomide	Fold Difference	Reference
Inhibition of State 3 Mitochondrial Respiration	~10x more potent	-	10	[3]
Uncoupling of Isolated Mitochondria (State 2 Respiration)	2-5x more potent	-	2-5	[3]
Superoxide Anion Generation	More potent	Less potent	-	[3]
Cytotoxicity in a cell line reliant on mitochondrial respiration	Greater cytotoxicity	Lower cytotoxicity	-	[3]



These findings suggest that leflunomide has a greater propensity for inducing mitochondrial-related toxicity, which may be independent of its DHODH inhibitory activity.[3]

Experimental Protocols

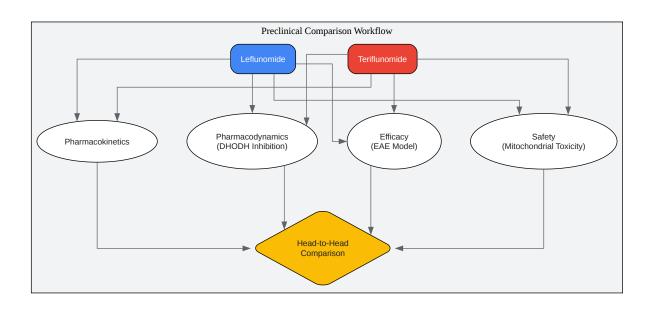
In Vitro Antiviral Assay (SARS-CoV-2)

- · Cell Line: Vero E6 cells.
- Method: Cells were treated with varying concentrations of leflunomide or **teriflunomide**. The cells were then infected with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05 or 0.03.
- Endpoint: The half-maximal effective concentration (EC50) was determined to assess the inhibitory action of the drugs on the virus.[5]

Mitochondrial Respiration and Toxicity Assays

- Mitochondrial Isolation: Liver mitochondria were isolated from rats.
- Mitochondrial Respiration: The effects of leflunomide and teriflunomide on State 3 (ADP-stimulated) and State 2 (basal) mitochondrial respiration were measured.
- Superoxide Anion Generation: Cellular oxidative stress was assessed by measuring the generation of superoxide anions.
- Cytotoxicity: The cytotoxic effects of both compounds were evaluated in a cell line dependent on mitochondrial respiration.[3]





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Fig. 2: Experimental workflow for preclinical comparison.

Summary and Conclusion

The preclinical data reveals a clear distinction between **teriflunomide** and its parent drug, leflunomide. **Teriflunomide** is a significantly more potent inhibitor of the therapeutic target, DHODH.[3] Conversely, leflunomide demonstrates greater off-target mitochondrial toxicity, including more potent inhibition of mitochondrial respiration and increased generation of superoxide anions.[3]

While both compounds are effective in animal models of autoimmune disease, the rapid and extensive conversion of leflunomide to **teriflunomide** in vivo means that the pharmacological



and toxicological profile of **teriflunomide** is of greater clinical relevance. The development of **teriflunomide** as a standalone therapy for multiple sclerosis leverages the potent and specific DHODH inhibition of the active metabolite while potentially offering an improved safety profile by minimizing direct exposure to the parent compound, leflunomide, which exhibits greater mitochondrial toxicity. Further head-to-head preclinical studies, particularly in efficacy models, would be beneficial to fully elucidate the comparative therapeutic index of these two related compounds.

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